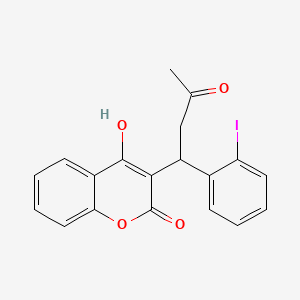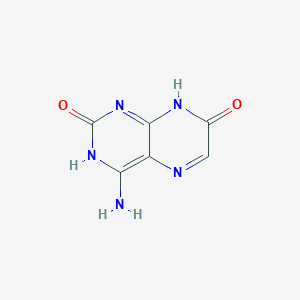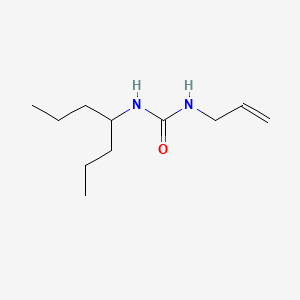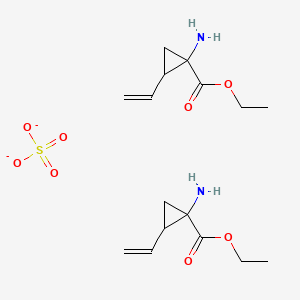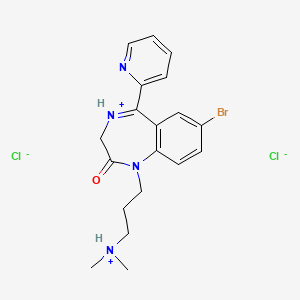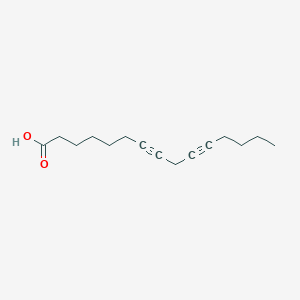
7,10-Pentadecadiynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Pentadecadiynoic acid is a unique fatty acid characterized by the presence of two triple bonds at the 7th and 10th positions of its carbon chain. This compound has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Pentadecadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: 7,10-Pentadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: The acidic hydrogen of the carboxyl group can be substituted with various nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed for hydrogenation reactions.
Substitution: Reagents like alcohols, amines, or thiols can be used under acidic or basic conditions to form esters, amides, or thioesters.
Major Products Formed:
Oxidation: Diketones or hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters, amides, or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7,10-Pentadecadiynoic acid exerts its effects is primarily through its interaction with cellular membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Pentadecanoic acid: A saturated fatty acid with similar chain length but lacking triple bonds.
9,12-Octadecadiynoic acid: Another diynoic acid with triple bonds at different positions.
Linoleic acid: An unsaturated fatty acid with double bonds instead of triple bonds.
Uniqueness: 7,10-Pentadecadiynoic acid is unique due to the presence of two triple bonds, which confer distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions and exhibit unique biological properties .
Eigenschaften
CAS-Nummer |
22117-06-2 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
pentadeca-7,10-diynoic acid |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-4,7,10-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
OCIQDJYHPBDJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCC#CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



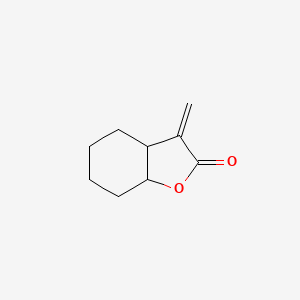
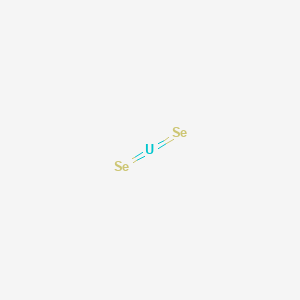
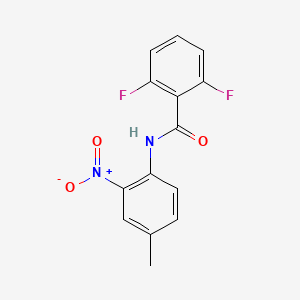
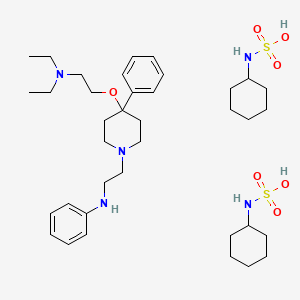
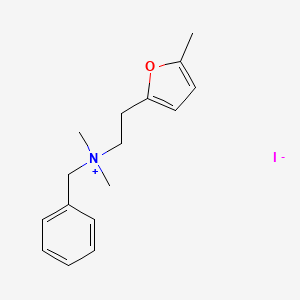
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)
